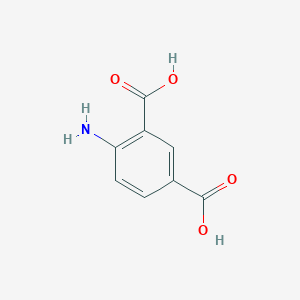

4-Aminoisophthalic acid

Beschreibung

4-Aminoisophthalic acid, also known as 4-amino-1,3-benzenedicarboxylic acid, is an organic compound with the molecular formula C8H7NO4. It is a derivative of isophthalic acid, where an amino group is substituted at the para position relative to one of the carboxylic acid groups.

Eigenschaften

IUPAC Name |

4-aminobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBLLWHZWCBDAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463305 | |

| Record name | 4-Aminoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33890-03-8 | |

| Record name | 4-Amino-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33890-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Catalytic Hydrogenation of 4-Nitroisophthalic Acid

The most widely documented method involves the catalytic hydrogenation of 4-nitroisophthalic acid. Hirsh and Schwartzkopf (1974) pioneered this approach, achieving reduction under hydrogen gas in the presence of palladium on carbon (Pd/C).

Procedure:

- Reaction Setup : A mixture of 4-nitroisophthalic acid (30 g, 0.18 mol), Pd/C (5% w/w), and deionized water is placed in a Parr hydrogenation apparatus.

- Hydrogenation : The system is pressurized with H₂ (50 psi) and stirred at 25°C for 24 hours.

- Workup : The catalyst is filtered, and the filtrate is acidified to pH 2–3 using concentrated HCl.

- Isolation : The precipitate is collected via vacuum filtration, washed with cold water, and dried under reduced pressure.

Yield : 85–90%.

Purity : >95% (confirmed by HPLC and elemental analysis).

Key Considerations:

- Catalyst Loading : Excess Pd/C (>5%) risks over-reduction or dehalogenation byproducts.

- Solvent : Aqueous medium ensures solubility of the nitro precursor and facilitates acid precipitation.

Chemical Reduction Using Tin and Hydrochloric Acid

An alternative reduction employs tin metal in hydrochloric acid, adapted from historical methods for aromatic nitro compounds.

Procedure:

- Reduction : 4-Nitroisophthalic acid (20 g, 0.12 mol) is suspended in 200 mL HCl (6 M) with tin powder (35 g, 0.3 mol).

- Heating : The mixture is refluxed at 100°C for 6–8 hours.

- Neutralization : After cooling, the solution is neutralized with NaOH to pH 7.

- Purification : The product is extracted with ethyl acetate, dried (MgSO₄), and recrystallized from ethanol.

Yield : 70–75%.

Limitations : Lower yield due to side reactions (e.g., tin oxide formation) and labor-intensive purification.

Sodium Disulfide Reduction Under Acidic Conditions

A patent by CN101234993B describes nitro-to-amine reduction using sodium disulfide (Na₂S₂), applicable to 4-nitroisophthalic acid with modifications.

Procedure:

- Reaction : 4-Nitroisophthalic acid (10 mmol) is dissolved in water with Na₂S₂ (60 mmol) and HCl (90 mmol).

- Heating : The mixture is refluxed at 90–100°C for 3 hours.

- Acidification : The solution is cooled, acidified to pH 3–3.5, and filtered.

- Decolorization : The crude product is treated with activated carbon in KOH, followed by reprecipitation with HCl.

Yield : 68–73%.

Advantages : Avoids high-pressure equipment, suitable for industrial scale.

Comparative Analysis of Methods

| Method | Catalyst/Reductant | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | 25°C | 24 h | 85–90% | >95% |

| Tin/HCl Reduction | Sn, HCl | 100°C | 6–8 h | 70–75% | 85–90% |

| Na₂S₂ Reduction | Na₂S₂, HCl | 90–100°C | 3 h | 68–73% | 90–95% |

Mechanistic Insights :

- Catalytic Hydrogenation : Proceeds via adsorption of H₂ on Pd, followed by sequential nitro → nitroso → hydroxylamine → amine reduction.

- Tin/HCl : Stannous chloride (SnCl₂) intermediates facilitate electron transfer, reducing nitro groups to amines.

- Na₂S₂ : Sulfide ions (S²⁻) act as nucleophiles, displacing nitro groups via Meisenheimer complexes.

Challenges and Optimization Strategies

Byproduct Formation

Solvent Systems

Scalability

- Industrial Adaptation : Na₂S₂ reduction is preferred for large-scale synthesis due to lower costs and simpler infrastructure.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Aminoisophthalic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group in its precursor can be reduced to an amino group.

Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Iron powder with hydrochloric acid or catalytic hydrogenation with palladium on carbon.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: this compound from 4-nitroisophthalic acid.

Substitution: Acylated or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Aminoisophthalic acid is utilized in the pharmaceutical industry primarily as an intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in the treatment of conditions such as hypertension and edema.

- Diuretic Properties : Compounds derived from this compound have shown diuretic and saluretic activities. For example, certain derivatives can be used to formulate medications aimed at treating conditions that involve fluid retention, such as heart failure and renal disorders. These compounds promote electrolyte excretion and can be designed for rapid onset of action when administered parenterally .

- X-ray Contrast Agents : The compound serves as a precursor for producing X-ray contrast agents, which are essential in medical imaging. The synthesis of these agents often involves the transformation of this compound into more complex structures that enhance visibility during radiographic procedures .

Material Science Applications

In material science, this compound plays a significant role in the development of advanced materials, particularly in the field of polymers and metal-organic frameworks (MOFs).

- Polymer Synthesis : It is used as a building block for synthesizing polyamides and polyesters. The incorporation of this compound into polymer chains can enhance thermal stability and mechanical properties, making these materials suitable for high-performance applications.

- Metal-Organic Frameworks : Recent studies have highlighted its application in creating metal-organic frameworks. These structures exhibit high surface areas and tunable porosity, making them ideal for gas storage, separation processes, and catalysis. For instance, MOFs based on 5-aminoisophthalic acid ligands have been synthesized with dysprosium as the metal center, showcasing their potential in various catalytic applications .

Case Study 1: Pharmaceutical Formulation

A study investigated the diuretic effects of a novel formulation containing derivatives of this compound. The results indicated significant electrolyte excretion compared to controls, suggesting its potential use in treating hypertension effectively.

Case Study 2: Synthesis of Metal-Organic Frameworks

Research demonstrated the synthesis of a new class of metal-organic frameworks using 5-aminoisophthalic acid as a ligand. These frameworks exhibited remarkable thermal stability and high gas adsorption capacities, indicating their applicability in environmental remediation and energy storage.

Wirkmechanismus

The mechanism by which 4-aminoisophthalic acid exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, its derivatives may interact with cellular components, disrupting microbial cell walls or interfering with metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

5-Aminoisophthalic acid: Similar structure but with the amino group at the meta position.

2-Aminoterephthalic acid: Amino group at the ortho position relative to one carboxylic acid group.

4-Nitrophthalic acid: Nitro group instead of an amino group at the para position.

Uniqueness: 4-Aminoisophthalic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of complexes it can form. Its para-substituted amino group allows for distinct interactions in coordination chemistry and biological applications compared to its isomers .

Biologische Aktivität

4-Aminoisophthalic acid (4-AIA), with the chemical formula C₈H₇NO₄, is a compound of increasing interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications based on recent studies.

This compound is an aromatic compound featuring two carboxylic acid groups and an amino group. Its structure allows for various interactions with biological molecules, making it a versatile scaffold for drug development.

1. Antiviral Properties

Recent studies have highlighted the potential of 4-AIA as an antiviral agent. A notable study demonstrated that a derivative of 4-AIA inhibited the activity of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) by 57% at a concentration of 10 µM. This suggests that modifications of 4-AIA could lead to effective antiviral therapies against COVID-19 .

2. Anticancer Activity

4-AIA has been investigated for its anticancer properties. It has shown promise in inhibiting cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR is particularly noteworthy, as these pathways are critical in cancer progression and survival .

3. Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by modulating immune responses. It has been linked to the inhibition of pro-inflammatory cytokines, which are pivotal in various inflammatory diseases. This property positions 4-AIA as a candidate for therapeutic interventions in conditions characterized by chronic inflammation .

4. Neuroprotective Effects

Emerging research indicates that 4-AIA may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. The compound's interaction with neuronal signaling pathways suggests it could help mitigate neurodegeneration through mechanisms involving oxidative stress reduction and modulation of neurotransmitter systems .

The biological activity of 4-AIA can be attributed to several mechanisms:

- Enzyme Inhibition : 4-AIA acts as an inhibitor for various metabolic enzymes, which may contribute to its anticancer and antiviral properties.

- Receptor Interaction : The compound interacts with multiple receptors involved in inflammation and cancer signaling, including GPCRs and tyrosine kinases.

- Gene Expression Modulation : It influences gene expression related to apoptosis, cell cycle regulation, and inflammation, further elucidating its therapeutic potential.

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study conducted using virtual screening techniques identified 4-AIA derivatives that effectively inhibited SARS-CoV-2 RdRp. The findings suggest that structural modifications could enhance efficacy while reducing cytotoxicity .

Case Study 2: Anticancer Mechanism Exploration

Research involving various human cancer cell lines revealed that treatment with 4-AIA led to significant reductions in cell viability, attributed to apoptosis induction and cell cycle arrest at the G1 phase. The study emphasized the importance of further exploring the structure-activity relationship to optimize therapeutic applications .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 4-Aminoisophthalic acid with high purity?

- Methodological Answer : Synthesis typically involves nitro-group reduction followed by acid-catalyzed cyclization. Use controlled reaction conditions (e.g., hydrogenation at 50–60°C with Pd/C catalyst) to minimize by-products . Purification via recrystallization in ethanol/water mixtures is critical. Validate purity using HPLC (≥98%) and NMR (e.g., absence of aromatic proton splitting in H-NMR) . Include detailed tables for reaction yields and spectroscopic data in supplementary materials .

Q. How can researchers characterize the solubility and stability of this compound under varying pH conditions?

- Methodological Answer : Conduct pH-dependent solubility assays (e.g., 0.1–12 pH range) using UV-Vis spectroscopy to monitor absorbance at λmax (e.g., 260 nm). Stability studies should include accelerated degradation tests (40–60°C) and HPLC analysis to quantify decomposition products. Report data as tables comparing solubility (mg/mL) vs. pH and Arrhenius plots for degradation kinetics .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Combine FT-IR (to identify carboxylic acid O-H stretches at 2500–3000 cm<sup>−1</sup> and amine N-H bands), H/C-NMR (e.g., amine proton at δ 5.5–6.0 ppm), and mass spectrometry (ESI-MS for molecular ion [M-H]<sup>−</sup> at m/z 180) . Cross-validate with X-ray crystallography for solid-state conformation .

Advanced Research Questions

Q. How can computational modeling predict the hydrogen-bonding network of this compound in crystal lattices?

- Methodological Answer : Use density functional theory (DFT) or molecular dynamics simulations to model intermolecular interactions. Compare predicted hydrogen-bond lengths (e.g., O-H···N ≈ 1.8–2.2 Å) with experimental X-ray data. Highlight discrepancies between theoretical and observed lattice energies in tabular form .

Q. What strategies resolve contradictions in reported bioactivity data for 4-Aminoisthalic acid derivatives?

- Methodological Answer : Perform systematic meta-analysis of literature data (e.g., IC50 values against bacterial strains) to identify outliers. Replicate key studies under standardized conditions (e.g., Mueller-Hinton agar for antimicrobial assays). Use ANOVA to assess variability across labs, and publish raw datasets for transparency .

Q. How does the substituent position on the aromatic ring influence the acid-base properties of this compound derivatives?

- Methodological Answer : Synthesize derivatives with substituents at ortho/meta/para positions. Measure pKa via potentiometric titration and correlate with Hammett σ constants. Present results in a table comparing substituent effects on acidity (ΔpKa), and discuss resonance/inductive effects using DFT-calculated charge densities .

Q. What experimental designs optimize the catalytic activity of this compound in coordination polymers?

- Methodological Answer : Screen metal ions (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>) in hydrothermal syntheses. Characterize polymers via BET surface area analysis and PXRD. Test catalytic efficiency in model reactions (e.g., CO2 fixation) and report turnover numbers (TON) in comparative tables. Use SCXRD to confirm metal-ligand coordination geometry .

Methodological Best Practices

- Data Presentation : Follow IUPAC guidelines for compound naming and report spectral data with error margins (e.g., ±0.01 ppm for NMR) .

- Reproducibility : Document experimental parameters (e.g., solvent grades, heating rates) in supplemental files .

- Ethical Compliance : Cite all prior work exhaustively and avoid data manipulation; use tools like OriginLab for unbiased curve fitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.